4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide
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Overview
Description
4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is a benzamide derivative characterized by the presence of a bromine atom at the 4-position, a methyl group on the nitrogen atom, and a 2-(2-methoxyethoxy) substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide typically involves the bromination of N-methyl-2-(2-methoxyethoxy)benzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methoxy-N,2-dimethylbenzamide: Similar structure but with a methoxy group instead of the 2-(2-methoxyethoxy) substituent.
4-Bromo-N-methylbenzamide: Lacks the 2-(2-methoxyethoxy) substituent.
4-Bromo-N-methyl-2-methoxybenzamide: Contains a methoxy group at the 2-position instead of the 2-(2-methoxyethoxy) substituent.
Uniqueness
4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide is unique due to the presence of the 2-(2-methoxyethoxy) substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .
Properties
IUPAC Name |
4-bromo-2-(2-methoxyethoxy)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-13-11(14)9-4-3-8(12)7-10(9)16-6-5-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUTPAWRXIMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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